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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring
the in vivo target engagement of JHU-083, a prodrug of the potent glutamine antagonist 6-
diazo-5-oxo-L-norleucine (DON). JHU-083 is a promising therapeutic agent that targets cancer
cell metabolism and modulates the tumor microenvironment. Accurate assessment of its target
engagement is crucial for preclinical and clinical development.

Introduction to JHU-083 and its Mechanism of
Action

JHU-083 is an orally bioavailable prodrug that is converted to its active form, DON, in vivo.[1]
DON functions as a broad-spectrum inhibitor of enzymes that utilize glutamine as a substrate.
By mimicking glutamine, DON irreversibly binds to the glutamine-binding site of these
enzymes, leading to the disruption of key metabolic pathways essential for cancer cell
proliferation and survival.

The primary molecular target of JHU-083 is glutaminase (GLS), the enzyme that catalyzes the
conversion of glutamine to glutamate.[1] However, its activity extends to other glutamine-
dependent enzymes involved in purine and pyrimidine biosynthesis. The multifaceted
mechanism of action of JHU-083 includes:
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« Inhibition of MTOR Signaling: JHU-083 has been shown to disrupt the mTOR signaling
pathway, a central regulator of cell growth and proliferation.[2][3]

e Impairment of Nucleotide Biosynthesis: By inhibiting glutamine-dependent enzymes in the de
novo purine and pyrimidine synthesis pathways, JHU-083 restricts the building blocks
necessary for DNA and RNA synthesis.[2]

e Modulation of the Tumor Microenvironment: JHU-083 can reprogram tumor-associated
macrophages (TAMs) from an immunosuppressive to an inflammatory phenotype and reduce
the number of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor
immunity.[4]

In Vivo Target Engagement Methodologies

Several methods can be employed to assess the in vivo target engagement of JHU-083. These
can be broadly categorized into direct measurement of the active drug at the target site and
indirect measurement of the pharmacodynamic effects resulting from target inhibition.

Direct Quantification of DON in Brain Tissue via LC-
MS/MS

This method provides a direct measure of target engagement by quantifying the concentration
of the active drug, DON, in the target tissue. Given that JHU-083 is designed to be brain-
penetrant, this is a critical assay for neurological applications.[1]

Experimental Protocol: LC-MS/MS for DON in Brain Tissue

Objective: To quantify the concentration of DON in mouse brain tissue following oral
administration of JHU-083.

Materials:
» JHU-083
o C57BL/6 or other appropriate mouse strain

 Homogenizer (e.g., bead beater or sonicator)

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026840/
https://pubmed.ncbi.nlm.nih.gov/35862229/
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026840/
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.protocols.io/view/immunohistochemistry-ihc-on-mouse-brain-slices-5qpvokmq7l4o/v1
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.abcam.com/ps/products/284/ab284547/documents/Glutaminase-GLS-Activity-Assay-Kit-Fluorometric-protocol-book-v1b-ab284547%20(website).pdf
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Acetonitrile (ACN) with 0.1% formic acid
Internal standard (IS) for mass spectrometry (e.g., a stable isotope-labeled DON)
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

C18 reverse-phase HPLC column

Procedure:

Dosing: Administer JHU-083 to mice via oral gavage at the desired dose(s).[1]

Tissue Collection: At specified time points post-administration, euthanize mice and
immediately harvest the brains. Flash-freeze the tissue in liquid nitrogen and store at -80°C
until analysis.[1]

Sample Preparation: a. Weigh the frozen brain tissue. b. Add ice-cold ACN with 0.1% formic
acid (e.g., 4 volumes of solvent to tissue weight). c. Add the internal standard. d.
Homogenize the tissue on ice until a uniform lysate is achieved. e. Centrifuge the
homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins. f.
Collect the supernatant containing DON and the IS.

LC-MS/MS Analysis: a. Inject the supernatant onto the LC-MS/MS system. b. Separate DON
and the IS from other matrix components using a C18 reverse-phase column with a suitable
gradient of mobile phases (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).
c. Detect and quantify DON and the IS using multiple reaction monitoring (MRM) in positive
ion mode. The specific precursor-to-product ion transitions for DON will need to be
optimized.

Data Analysis: a. Generate a standard curve by spiking known concentrations of DON and a
fixed concentration of the IS into brain homogenate from untreated animals. b. Calculate the
ratio of the peak area of DON to the peak area of the IS for both the standards and the
samples. c. Determine the concentration of DON in the samples by interpolating from the
standard curve. Express the concentration as nmol/g of tissue.[1]
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Pharmacodynamic Assessment of mTOR Pathway
Inhibition via pS6 Immunohistochemistry

This method provides an indirect measure of target engagement by assessing the downstream

effects of JHU-083 on the mTOR signaling pathway. A reduction in the phosphorylation of the
ribosomal protein S6 (pS6) is a well-established biomarker of mMTORCL1 inhibition.[2][5]

Experimental Protocol: Immunohistochemistry for pS6 in Brain Tumors

Objective: To qualitatively and quantitatively assess the reduction in pS6 levels in brain tumor

tissue following JHU-083 treatment.

Materials:

Mice with orthotopic brain tumors (e.g., glioma xenografts).[5]

JHU-083

4% Paraformaldehyde (PFA) in PBS

Sucrose solutions (15% and 30% in PBS)

Optimal Cutting Temperature (OCT) compound

Cryostat

Microscope slides

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

Primary antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Mounting medium
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e Fluorescence microscope
Procedure:

Dosing and Tissue Collection: a. Treat tumor-bearing mice with JHU-083 or vehicle control
for the desired duration.[5] b. Euthanize the mice and perfuse transcardially with ice-cold
PBS followed by 4% PFA. c. Dissect the brains and post-fix in 4% PFA overnight at 4°C. d.
Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they
sink. e. Embed the brains in OCT and freeze.

Sectioning: a. Cut 20-30 um thick coronal sections using a cryostat. b. Mount the sections
onto microscope slides.

Immunohistochemistry: a. Wash the sections with PBS. b. Permeabilize the tissue with PBS
containing 0.3% Triton X-100 for 15 minutes. c. Block non-specific binding by incubating the
sections in blocking solution for 1 hour at room temperature. d. Incubate the sections with
the primary anti-pS6 antibody (diluted in blocking solution) overnight at 4°C. e. Wash the
sections three times with PBS. f. Incubate with the fluorescently labeled secondary antibody
(diluted in blocking solution) for 2 hours at room temperature in the dark. g. Wash the
sections three times with PBS. h. Counterstain with DAPI for 10 minutes. i. Wash with PBS
and mount with an appropriate mounting medium.

Imaging and Analysis: a. Visualize the stained sections using a fluorescence microscope. b.
Capture images of the tumor regions. c. Quantify the fluorescence intensity of the pS6 signal
using image analysis software (e.g., ImageJ). Normalize the pS6 signal to the number of
DAPI-stained nuclei to account for differences in cell density. d. Compare the normalized
pS6 fluorescence between JHU-083-treated and vehicle-treated groups.

In Vivo Glutaminase Activity Assay

This assay measures the enzymatic activity of glutaminase in tissue homogenates from JHU-
083-treated animals, providing a direct assessment of target enzyme inhibition.

Experimental Protocol: Fluorometric Glutaminase Activity Assay

Objective: To measure the activity of glutaminase in brain or tumor tissue lysates.
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Materials:

¢ Tissue homogenates from JHU-083 or vehicle-treated animals (prepared as in the LC-
MS/MS protocol, but in a suitable assay buffer).

o Glutaminase activity assay kit (e.g., from BioAssay Systems or Abcam).[1][6] These kits
typically include:

o

Assay buffer

Glutamine substrate

[¢]

[¢]

Detection reagent (e.g., a probe that reacts with ammonia or glutamate to produce a
fluorescent signal)

o

Standard (e.g., ammonia or glutamate)

e 96-well black microplate

e Fluorometric microplate reader

Procedure:

o Sample Preparation: a. Homogenize fresh or frozen tissue in the provided assay buffer on
ice. b. Centrifuge to pellet cellular debris and collect the supernatant. c. Determine the
protein concentration of the lysate (e.g., using a BCA assay) for normalization.

e Assay: a. Prepare a standard curve according to the kit manufacturer's instructions. b. Add
samples (lysates) to the wells of the 96-well plate. c. Prepare a reaction mixture containing
the glutamine substrate and add it to the wells to initiate the reaction. d. Incubate the plate at
37°C for a specified time (e.g., 30 minutes).[6] e. Add the detection reagent to stop the
reaction and generate the fluorescent signal. f. Incubate as recommended by the
manufacturer.

o Measurement and Analysis: a. Measure the fluorescence intensity at the appropriate
excitation and emission wavelengths using a microplate reader. b. Calculate the glutaminase
activity in the samples based on the standard curve. c. Normalize the activity to the protein
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concentration of the lysate. d. Compare the normalized glutaminase activity between JHU-
083-treated and vehicle-treated groups.

[89Zr]CD69 PET Imaging for Imnmune Activation

This non-invasive imaging technique can be used to monitor the downstream
immunomodulatory effects of JHU-083. CD69 is an early activation marker on T cells, and its
upregulation can be indicative of an anti-tumor immune response.[2][7]

Experimental Protocol: [89Zr]CD69 PET Imaging in Tumor-Bearing Mice

Objective: To non-invasively visualize and quantify T-cell activation in the tumor
microenvironment following JHU-083 treatment.

Materials:

Tumor-bearing mice (syngeneic models are required for studying immune responses).

JHU-083

[89Zr]-DFO-anti-CD69 antibody.[8]

PET/CT scanner.

Procedure:

Dosing: Treat tumor-bearing mice with JHU-083 or vehicle control.

o Radiotracer Injection: At a time point when an immune response is expected, intravenously
inject the mice with the [89Zr]-DFO-anti-CD69 antibody.[8]

o PET/CT Imaging: a. At various time points after radiotracer injection (e.g., 24, 48, and 72
hours), anesthetize the mice and perform PET/CT imaging.[2]

e Image Analysis: a. Reconstruct the PET images and co-register them with the CT images for
anatomical reference. b. Draw regions of interest (ROIs) around the tumor and other organs.
c. Quantify the radiotracer uptake in the ROIs, typically expressed as the percentage of
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BENCHE

injected dose per gram of tissue (%ID/g).[7] d. Compare the tumor uptake of [89Zr]-DFO-
anti-CD69 between JHU-083-treated and control groups.

Quantitative Data Summary

Parameter Animal JHU-083
Assay Result Reference
Measured Model Dose
DON 8-12 nmol/g
LC-MS/MS concentration ~ Nude mice 20 mg/kg at 1 hour [1]
in brain post-dose
] Reduced
) pS6 Orthotopic ) )
Immunohisto intracranial
) (Ser235/236) IDH1mut 25 mg/kg ] [2][5]
chemistry ) ) pS6 protein
expression glioma model )
expression
Significantly
Subcutaneou o
Tumor ) inhibited
Tumor s thyroid N
Growth Not specified subcutaneou 9]
volume cancer
Inhibition s tumor
xenograft
growth
Subcutaneou Markedly
Immunohisto Ki-67 positive s thyroid N decreased Ki-
) Not specified - 9]
chemistry cells cancer 67 positive
xenograft cells
Visualizations

Signaling Pathway of JHU-083
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Caption: Mechanism of action of JHU-083.

Experimental Workflow for In Vivo Target Engagement
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Caption: Workflow for assessing JHU-083 target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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